N-[(4-methoxyphenyl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
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Overview
Description
N-[(4-methoxyphenyl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that belongs to the class of thienotriazolopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, substituted with a 4-isopropylphenylsulfonyl group and a 4-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, starting from readily available starting materials
Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Introduction of the 4-Isopropylphenylsulfonyl Group: This step typically involves the sulfonylation of the intermediate compound using reagents like sulfonyl chlorides in the presence of a base.
Introduction of the 4-Methoxybenzyl Group: This step involves the alkylation of the intermediate compound using reagents like 4-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
The industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the triazole and pyrimidine rings.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atoms can lead to the formation of amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the production of advanced materials.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
6H-Benzo[4,5]thieno[2,3-b]indole: This compound is similar in structure and has been used as a donor for efficient thermally activated delayed fluorescence emitters.
Tris[1,2,4]triazolo[1,3,5]triazine: This compound is another example of a fused triazole and triazine moiety, used as a novel rigid electron acceptor for efficient thermally activated delayed fluorescence emitters.
Uniqueness
The uniqueness of N-[(4-methoxyphenyl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine lies in its specific substitution pattern and the combination of functional groups. This unique structure allows it to interact with specific molecular targets and undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c1-15(2)17-6-10-19(11-7-17)34(30,31)24-23-26-22(21-20(12-13-33-21)29(23)28-27-24)25-14-16-4-8-18(32-3)9-5-16/h4-13,15H,14H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKXFZLUBQDKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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